molecular formula C15H10ClNO2S B2568717 (1,3-benzothiazol-2-yl)methyl 3-chlorobenzoate CAS No. 391228-51-6

(1,3-benzothiazol-2-yl)methyl 3-chlorobenzoate

Cat. No.: B2568717
CAS No.: 391228-51-6
M. Wt: 303.76
InChI Key: SLTMTRIXKJHLCR-UHFFFAOYSA-N
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Description

(1,3-benzothiazol-2-yl)methyl 3-chlorobenzoate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-benzothiazol-2-yl)methyl 3-chlorobenzoate typically involves the reaction of 2-mercaptobenzothiazole with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1,3-benzothiazol-2-yl)methyl 3-chlorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chlorobenzoate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form benzothiazoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiazole derivatives with various functional groups.

    Oxidation: Benzothiazole sulfoxides or sulfones.

    Reduction: Benzothiazoline derivatives.

Scientific Research Applications

(1,3-benzothiazol-2-yl)methyl 3-chlorobenzoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial, anticancer, and anti-inflammatory drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Materials Science: It is utilized in the design and synthesis of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.

Mechanism of Action

The mechanism of action of (1,3-benzothiazol-2-yl)methyl 3-chlorobenzoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis. The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (1,3-benzothiazol-2-yl)methyl benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate: Has the chlorine atom in a different position, potentially altering its chemical and biological properties.

    (1,3-benzothiazol-2-yl)methyl 2-chlorobenzoate: Another positional isomer with different reactivity and activity profiles.

Uniqueness

(1,3-benzothiazol-2-yl)methyl 3-chlorobenzoate is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and interactions with biological targets. This unique structure may confer distinct advantages in certain applications, such as enhanced binding affinity or selectivity in medicinal chemistry.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c16-11-5-3-4-10(8-11)15(18)19-9-14-17-12-6-1-2-7-13(12)20-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTMTRIXKJHLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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